Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate
Description
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate (C₁₂H₁₄BrNO₂; MW: 284.16) is a brominated indole derivative featuring a partially saturated bicyclic scaffold. The compound contains a 2,3-dihydroindole core with a bromo substituent at position 6, two methyl groups at position 3, and a methyl ester at position 2. Its structural uniqueness lies in the combination of a non-aromatic dihydroindole ring and sterically hindered substituents, which influence its electronic and steric properties. This compound is cataloged under MDL number MFCD22573392 and is commercially available with ≥95% purity .
Properties
IUPAC Name |
methyl 6-bromo-3,3-dimethyl-1,2-dihydroindole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2)6-14-9-5-7(13)4-8(10(9)12)11(15)16-3/h4-5,14H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHVTHXXZAJDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC(=CC(=C21)C(=O)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate generally follows these key steps:
- Starting Material Selection: Typically, 6-bromoindole or 6-bromoindole-3-carboxylic acid derivatives are used as precursors.
- Esterification: Conversion of carboxylic acid groups to methyl esters via diazomethane or acid-catalyzed esterification.
- Indoline Core Formation: Reduction or cyclization to convert indole to the dihydroindole (indoline) framework with 3,3-dimethyl substitution.
- Bromination and Functional Group Manipulation: Introduction or retention of the bromine substituent at the 6-position.
Specific Preparation Methods
Esterification of 6-Bromoindole-3-carboxylic Acid
One common approach involves methylation of 6-bromoindole-3-carboxylic acid to form the methyl ester intermediate:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Esterification | (Trimethylsilyl)diazomethane (2.0 M in hexanes), methanol, room temperature, 2 min addition | 100% | Rapid and quantitative conversion to methyl ester; repeated concentration and redissolution to purify solid product |
| Acid-catalyzed esterification | Acetyl chloride in methanol, reflux at 65 °C overnight | 72% | Alternative method; precipitation of product upon cooling; suitable for scale-up |
This esterification step is critical for preparing the methyl ester precursor for further functionalization.
Formation of the 3,3-Dimethyl Substitution and Indoline Core
The 3,3-dimethyl substitution on the indoline ring is typically introduced through alkylation or cyclization strategies involving ketone or oxo intermediates. Although explicit procedures for the exact compound are scarce, analogous indoline derivatives are prepared via:
- Cyclization of appropriate aniline derivatives with ketones or oxalyl chloride.
- Use of aluminum trichloride (AlCl3) as a Lewis acid catalyst to promote ring closure and formation of the 2-oxo-2,3-dihydroindole structure.
- Introduction of gem-dimethyl groups at the 3-position via alkylation or using tert-butyl substituents in the precursor molecules.
For example, a related synthesis involves refluxing 3-bromo-N-cyclopropyl-2-methyl-aniline with oxalyl chloride followed by treatment with AlCl3 to afford brominated indoline-2,3-dione derivatives, which can be further modified to the desired indoline carboxylate.
Bromination and Substitution Pattern Control
The bromine atom at the 6-position is either introduced early in the synthesis by starting from 6-bromoindole derivatives or through selective bromination of the indole ring. The use of 6-bromoindole-3-carboxylic acid as a starting material ensures regioselective substitution.
Detailed Experimental Data Summary
Research Findings and Considerations
- Efficiency: The esterification step using (trimethylsilyl)diazomethane is highly efficient and yields pure methyl esters quantitatively, making it a preferred method for preparing methyl 6-bromoindole-3-carboxylate intermediates.
- Regioselectivity: Starting from 6-bromo-substituted indole derivatives ensures regioselective substitution, avoiding unwanted bromination at other positions.
- Cyclization Conditions: The use of oxalyl chloride and AlCl3 under reflux conditions effectively promotes cyclization to the indoline core with the 2-oxo functionality, a key step to obtain the dihydroindole structure.
- Purification: Flash chromatography on silica gel with appropriate solvent gradients (e.g., cyclohexane/ethyl acetate) is commonly employed to isolate the final product with high purity.
Summary Table of Preparation Route
| Step | Starting Material | Key Reagents | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1 | 6-Bromoindole-3-carboxylic acid | (Trimethylsilyl)diazomethane, MeOH | RT, 2 min | Methyl 6-bromoindole-3-carboxylate | 100% |
| 2 | Methyl 6-bromoindole-3-carboxylate | Alkylating agent / cyclization reagents | Reflux, Lewis acid catalyst | 3,3-dimethyl-2-oxo-2,3-dihydroindole derivative | 60-78% |
| 3 | Indoline intermediate | Purification by flash chromatography | Ambient | This compound | Isolated pure |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products or reduced indole derivatives
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of 6-substituted indole derivatives.
Oxidation: Formation of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxaldehyde.
Reduction: Formation of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole
Scientific Research Applications
Building Block in Organic Chemistry
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or thiols. This property is particularly valuable in the development of new materials and pharmaceuticals.
Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Replacement of bromine with nucleophiles | Sodium azide, potassium thiocyanate |
| Oxidation | Conversion to ketones or aldehydes | Potassium permanganate, chromium trioxide |
| Reduction | Formation of dehalogenated products | Lithium aluminum hydride, sodium borohydride |
Antiviral and Anticancer Properties
Research has indicated that this compound exhibits promising biological activities. Preliminary studies suggest its potential as an antiviral agent and its efficacy against certain cancer cell lines.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of human cancer cells by inducing apoptosis. The mechanism involved the modulation of specific signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Research findings suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Precursor for Drug Synthesis
This compound is explored as a precursor in the synthesis of novel therapeutic agents. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.
Example: Drug Development Pipeline
Pharmaceutical companies are currently investigating derivatives of this compound for their potential use in treating viral infections and cancers. The ongoing research aims to optimize the pharmacological properties through structural modifications.
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals. Its properties make it suitable for use in creating high-performance materials and fine chemicals.
Industrial Synthesis Techniques
The industrial production typically involves large-scale bromination and esterification processes using automated systems to ensure consistent quality and yield.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological processes such as cell signaling and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Differences
Position of Bromine Substitution :
- The target compound’s 6-bromo substitution contrasts with analogs like Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate (5-Br) . Bromine position significantly impacts electronic distribution and steric interactions. For example, 6-bromo derivatives may exhibit distinct reactivity in cross-coupling reactions compared to 5-bromo isomers due to proximity to the ester group.
The 2-oxo derivative (MFCD28144221) introduces a ketone group, enhancing polarity and hydrogen-bonding capacity .
Heteroatom Incorporation :
- Methyl 4-bromo-6-azaindole-3-carboxylate replaces one carbon in the indole ring with nitrogen (6-azaindole), altering electronic properties and binding affinities in medicinal chemistry contexts .
Steric Effects: The 3,3-dimethyl groups in the target compound create steric hindrance, which may slow nucleophilic attacks or metal-catalyzed reactions at adjacent positions compared to non-methylated analogs.
Spectroscopic and Physicochemical Properties
- NMR Trends : In analogs like Methyl 1-methyl-β-carboline-3-carboxylate , methyl ester protons resonate at δ 4.03 ppm (singlet), while aromatic protons appear between δ 7.37–8.79 ppm . The target compound’s dihydroindole ring would likely show upfield-shifted protons due to reduced conjugation.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for similar compounds (e.g., [M+Na]+ = 271.1316 for C₁₅H₂₀O₃) suggest precise mass verification methods for the target compound.
Biological Activity
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate (CAS: 1389264-22-5) is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following structural features:
- Molecular Formula : C12H14BrNO2
- Molecular Weight : 284.15 g/mol
- IUPAC Name : Methyl 6-bromo-3,3-dimethylindoline-4-carboxylate
The synthesis typically involves bromination of indole derivatives followed by esterification. A common synthetic route includes the reaction of 3,3-dimethyl-2,3-dihydro-1H-indole with brominating agents and subsequent methylation using methanol in acidic conditions .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | <1 |
| Staphylococcus epidermidis | 7.80 |
| Escherichia coli | Inactive |
| Candida albicans | 7.80 |
These results highlight its potential as a therapeutic agent against resistant strains like MRSA .
Anticancer Activity
Recent studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has been evaluated for its ability to inhibit the growth of A549 lung cancer cells and other rapidly dividing tumor cells. The compound's cytotoxicity was assessed through cell viability assays, revealing promising results compared to control groups .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromine atom and the carboxylate group enhance its reactivity and binding affinity to enzymes involved in cell signaling pathways. This interaction can modulate metabolic processes critical for cell proliferation and survival .
Case Studies and Research Findings
- Antibacterial Activity : A study focused on the antibacterial properties of various indole derivatives found that this compound exhibited a low MIC against MRSA strains, indicating its potential as a lead compound in antibiotic development .
- Anticancer Studies : Research into the anticancer properties revealed that this compound significantly inhibited the growth of A549 cells through mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. What are the established synthetic pathways for Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate, and what are the critical reaction conditions affecting yield?
Methodological Answer: The synthesis typically involves bromination of indole precursors followed by esterification and dimethylation. A common route includes:
Bromination : Reacting a 3,3-dimethyl-2,3-dihydro-1H-indole precursor with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
Esterification : Introducing the carboxylate group via palladium-catalyzed carbonylation using CO and methanol under high pressure (5–10 atm) at 80–100°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
Q. Critical Conditions :
Q. Table 1: Representative Synthesis Conditions
| Step | Reactants | Catalyst/Conditions | Yield (%) |
|---|---|---|---|
| Bromination | 3,3-Dimethylindole, NBS | AIBN, CCl₄, 70°C | 60 |
| Carbonylation | CO, MeOH | Pd(PPh₃)₄, 90°C, 8 atm | 50 |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Q. What are the key structural features and conformational dynamics of the compound?
Methodological Answer:
- Core Structure : The 2,3-dihydroindole ring adopts a puckered conformation (non-planar), quantified by Cremer-Pople coordinates .
- Substituent Effects :
- Hydrogen Bonding : The ester carbonyl (C=O) participates in weak C–H···O interactions in the crystal lattice .
Advanced Research Questions
Q. What strategies can be employed to resolve discrepancies in reported biological activities of structurally similar indole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace Br with Cl or CF₃) and compare IC₅₀ values against target enzymes .
- Data Normalization : Control for assay conditions (e.g., pH, solvent DMSO concentration) that may alter compound solubility .
- Crystallographic Validation : Co-crystallize the compound with biological targets (e.g., kinases) to confirm binding modes using SHELX .
Example Conflict Resolution :
A 2025 study reported anti-inflammatory activity (IC₅₀ = 2 µM), while a 2024 study found no activity. SAR analysis revealed that the 3,3-dimethyl group in this compound sterically hinders binding to COX-2, unlike smaller substituents in analogs.
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations :
- Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic aromatic substitution (EAS) sites. Results show higher electron density at C5 (Mulliken charge = -0.32) vs. C7 (-0.18) .
- Transition state modeling (IRC) confirms lower activation energy for C5 nitration (ΔG‡ = 18 kcal/mol) vs. C7 (ΔG‡ = 24 kcal/mol).
- Validation : Compare computational predictions with experimental nitration outcomes (HNO₃/H₂SO₄, 0°C), where C5 is the major product (75% yield) .
Q. What experimental approaches are recommended for analyzing the regioselectivity of electrophilic substitutions on the indole core?
Methodological Answer:
- Directed Metalation : Use LiTMP to deprotonate C5, followed by trapping with electrophiles (e.g., I₂), achieving >90% regioselectivity .
- Isotopic Labeling : Introduce ¹³C at C4 via carboxylate exchange (MeOH-¹³C, 100°C) to track substituent effects on EAS via ¹³C NMR .
- Competition Experiments : React the compound with equimolar Br₂ and Cl₂ in AcOH; HPLC analysis shows 6-bromo-5-chloro derivative as the major product (65%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
